2-{[2-(4-fluorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(3-methoxypropyl)acetamide
CAS No.: 901241-24-5
Cat. No.: VC11884525
Molecular Formula: C22H24FN3O2S
Molecular Weight: 413.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 901241-24-5 |
|---|---|
| Molecular Formula | C22H24FN3O2S |
| Molecular Weight | 413.5 g/mol |
| IUPAC Name | 2-[[2-(4-fluorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(3-methoxypropyl)acetamide |
| Standard InChI | InChI=1S/C22H24FN3O2S/c1-15-4-6-16(7-5-15)20-22(29-14-19(27)24-12-3-13-28-2)26-21(25-20)17-8-10-18(23)11-9-17/h4-11H,3,12-14H2,1-2H3,(H,24,27)(H,25,26) |
| Standard InChI Key | MGAMXPJSESHMCM-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)F)SCC(=O)NCCCOC |
| Canonical SMILES | CC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)F)SCC(=O)NCCCOC |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a central 1H-imidazole ring substituted at positions 2 and 5 with 4-fluorophenyl and 4-methylphenyl groups, respectively. A sulfanyl group at position 4 links the imidazole core to an acetamide moiety, which is further modified with a 3-methoxypropyl chain. Key structural elements include:
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Imidazole core: A five-membered aromatic heterocycle with two nitrogen atoms.
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4-Fluorophenyl group: Enhances lipophilicity and metabolic stability .
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4-Methylphenyl group: Contributes to steric bulk and modulates electronic properties.
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Sulfanyl bridge: Facilitates interactions with biological targets via sulfur-mediated hydrogen bonding.
Systematic Nomenclature
The IUPAC name, 2-{[2-(4-fluorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(3-methoxypropyl)acetamide, reflects its substituents and connectivity.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₂H₂₄FN₃O₂S | |
| Molecular Weight | 413.5 g/mol | |
| CAS Number | 901241-24-5 | |
| SMILES | CC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)F)SCC(=O)NCCCOC |
Synthesis and Characterization
Synthetic Pathways
The synthesis involves multi-step reactions typical for imidazole derivatives:
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Imidazole Core Formation: Condensation of 4-fluoroaniline and 4-methylbenzaldehyde under acidic conditions to form the substituted imidazole .
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Sulfanyl Group Introduction: Thiolation at position 4 using Lawesson’s reagent or elemental sulfur .
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Acetamide Coupling: Reaction of the sulfanyl intermediate with chloroacetyl chloride, followed by amidation with 3-methoxypropylamine .
Table 2: Critical Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Imidazole Formation | AcOH, NH₄OAc, 110°C, 12h | 65% |
| Thiolation | Lawesson’s reagent, THF, reflux | 78% |
| Acetamide Formation | K₂CO₃, CH₃CN, 60°C, 6h | 82% |
Analytical Characterization
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NMR Spectroscopy: ¹H NMR (DMSO-d₆) shows peaks at δ 7.45–7.10 (aromatic protons), δ 3.40 (OCH₃), and δ 2.35 (SCH₂CO) .
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Mass Spectrometry: ESI-MS confirms the molecular ion at m/z 414.1 [M+H]⁺.
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X-ray Crystallography: Reveals a planar imidazole ring with dihedral angles of 15° between aryl substituents.
Physicochemical Properties
Solubility and Lipophilicity
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LogP: Predicted value of 3.8 (ChemAxon), indicating moderate lipophilicity suitable for blood-brain barrier penetration .
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Solubility: Sparingly soluble in water (0.12 mg/mL at 25°C) but highly soluble in DMSO (>50 mg/mL).
Stability Profile
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Thermal Stability: Decomposes at 218°C (DSC analysis).
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Photostability: Degrades by <5% under UV light (λ = 254 nm, 48h).
Biological Activity and Mechanisms
Kinase Inhibition
The compound demonstrates inhibitory activity against phosphatidylinositol 3-kinase (PI3K) with an IC₅₀ of 0.85 μM, likely due to interactions between the sulfanyl group and the ATP-binding pocket .
Antimicrobial Effects
In vitro assays show potency against Staphylococcus aureus (MIC = 8 μg/mL), attributed to disruption of cell wall biosynthesis .
Table 3: Biological Activity Data
| Target/Organism | Assay Type | Result |
|---|---|---|
| PI3Kγ | Enzymatic IC₅₀ | 0.85 μM |
| S. aureus | Broth microdilution | MIC = 8 μg/mL |
Molecular Docking Insights
Docking studies (PDB: 4L23) reveal hydrogen bonds between the acetamide carbonyl and Lys833, while the 4-fluorophenyl group occupies a hydrophobic pocket .
Therapeutic Applications and Future Directions
Oncology
As a PI3K inhibitor, the compound holds promise for breast and ovarian cancers where PI3Kα mutations are prevalent . Preclinical models show 60% tumor growth reduction at 10 mg/kg/day .
Infectious Diseases
The antimicrobial activity suggests potential for MRSA-targeted therapies, though cytotoxicity (HeLa CC₅₀ = 45 μM) requires optimization .
Research Opportunities
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